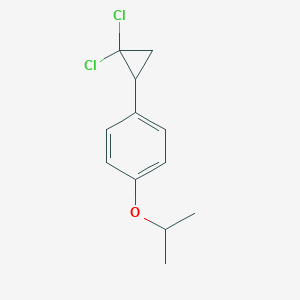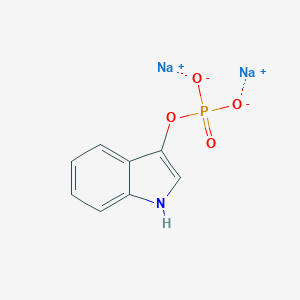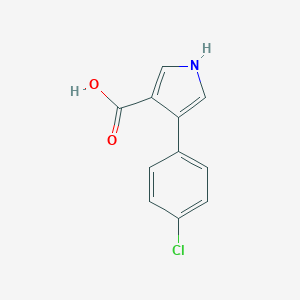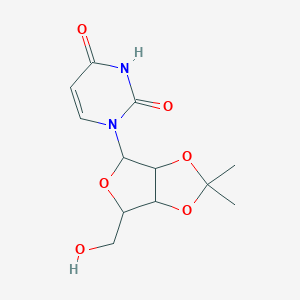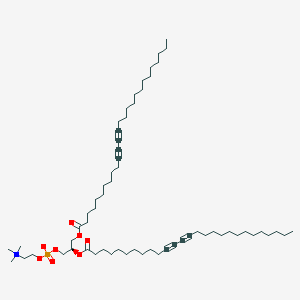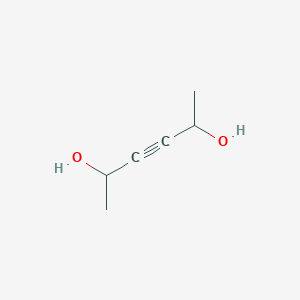
3-Hexyne-2,5-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Hexyne-2,5-diol and related compounds often involves intricate chemical reactions. For instance, a method described for the synthesis of related oligomers involves the polymerization of diol monomers using specific catalysts to achieve high molecular weight and structurally homogeneous products (Rehahn, Schlüter, Wegner, & Feast, 1989). Another approach entails the use of enzymatic synthesis, which offers an eco-friendly route to produce biobased polyesters from diol building blocks (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Molecular Structure Analysis
The molecular structure and conformations of 3-Hexyne-2,5-diol derivatives have been extensively studied, revealing various conformers that are significant for understanding their chemical behavior. For example, the molecular structure of 3-hexyn-1,6-diol, a related compound, has been analyzed through gas electron diffraction and ab initio calculations, showing a mixture of conformers with specific percentages (Trætteberg, Bakken, Hopf, Mlynek, & Mahle, 2000).
Chemical Reactions and Properties
Chemical reactions involving 3-Hexyne-2,5-diol derivatives are key to understanding their reactivity and potential applications. For instance, the reaction of 3-hexene-2,5-dione with OH radicals, a structural analogue, provides insights into the oxidative pathways and product formation under atmospheric conditions (Bethel, Arey, & Atkinson, 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkoxydienes : Copper-promoted coupling reactions using 3-hexyne enable the synthesis of alkoxydienes with removable protecting groups. This is particularly important for Diels-Alder reactions involving alcohols and vinyl boronate esters (Winternheimer & Merlic, 2010).
Nanostructuring Poly(3-hexylthiophene-2,5-diyl) Films : A study presents a cost-effective method to nanostructure poly(3-hexylthiophene-2,5-diyl) films, suitable for opto-electronic applications, creating nanoporous and nanoisland structures (Vohra et al., 2014).
Fluorescence Sensing : HELIXOL, derived from 3-hexyne, acts as an effective fluorescence sensor for chiral amines and amino alcohols, useful in high-throughput screening (Reetz & Sostmann, 2001).
Inhibition of Mammalian Ornithine Decarboxylase : (2R,5R)-6-heptyne-2,5-diamine, a compound related to 3-hexyne, has been identified as a potent inhibitor of mammalian ornithine decarboxylase, suggesting its potential in medical treatments (Danzin et al., 1983).
Chemistry on Surfaces : The adsorption of 3-hexyne on Ru(0001) forms a surface di-/ complex, indicating significant potential in surface chemistry and catalysis (García et al., 1999).
Synthesis of Tetrahydrofurans : (R)-2,3-Cyclohexylideneglyceraldehyde, a derivative of 3-hexyne, facilitates the synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans, expanding the scope of synthetic chemistry applications (Chattopadhyay et al., 2007).
Molecular Structure and Conformations : A study on 3-hexyn-1,6-diol highlights its conformational mixtures and hydrogen bond interactions, which are crucial for understanding molecular interactions and structure (Trætteberg et al., 2000).
Aromatics Synthesis : One research provides a method to synthesize 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), a component of pineapple and strawberry aroma, using 3-hexyne-2,5-diol (Re et al., 1973).
Catalysis in Semi-Hydrogenation : The study on the semi-hydrogenation of 3-hexyne catalyzed by a palladium(II) complex shows effective and stereo-selective production of (Z)-3-hexene, important in catalytic processes (Liprandi et al., 2009).
Enyne Metathesis in Organic Synthesis : Enyne metathesis is used for the desymmetrization of an enantiopure C2-symmetric building block, demonstrating the role of 3-hexyne in advanced organic synthesis techniques (Schmidt & Staude, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
hex-3-yne-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWHHULNTXTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044910 | |
| Record name | Hex-3-yne-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Hexyne-2,5-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Hexyne-2,5-diol | |
CAS RN |
3031-66-1 | |
| Record name | 3-Hexyne-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-3-yne-2,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HEXYNE-2,5-DIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hexyne-2,5-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hex-3-yne-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-yne-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEX-3-YNE-2,5-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538TMM2U3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
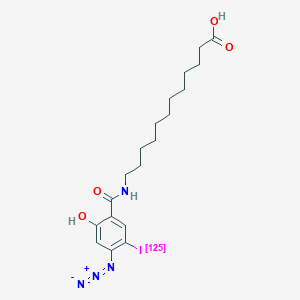
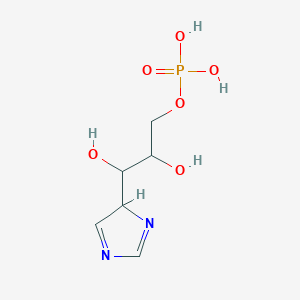
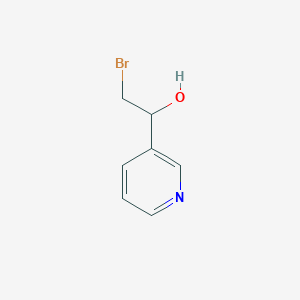
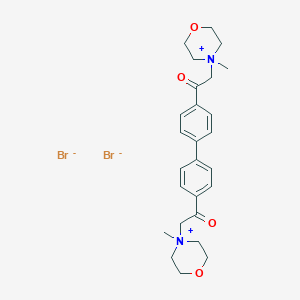
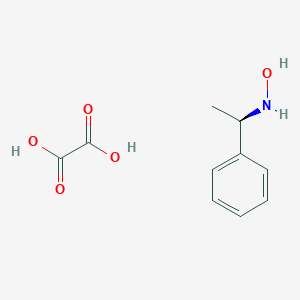
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)
